molecular formula C18H20ClN3O4 B2655787 diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate CAS No. 956574-60-0

diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate

Cat. No. B2655787
CAS RN: 956574-60-0
M. Wt: 377.83
InChI Key: PVDNQXWEYQNMAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate is a type of compound known as Diethyl 2-((arylamino)methylene)malonates (DAMMs). These compounds were discovered during the synthesis of polysubstituted-2-pyridones through a three-component domino reaction . DAMMs are typically employed as intermediates or precursors to produce further bioactive compounds .


Synthesis Analysis

DAMMs were formed as side-products during the synthesis of polysubstituted-2-pyridones through a three-component domino reaction . This reaction involved diethyl ethoxymethylenemalonate (DEEMM), primary amines, and 1,3-dicarbonyl compounds (1,3-DCs) . A single-step procedure, the first step of the Gould-Jacobs reaction, was used to prepare five DAMMs .


Chemical Reactions Analysis

The chemical reactions involving DAMMs are related to their formation as side-products during the synthesis of polysubstituted-2-pyridones . The reaction involved diethyl ethoxymethylenemalonate (DEEMM), primary amines, and 1,3-dicarbonyl compounds (1,3-DCs) .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate” (also known as “diethyl 2-[[[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]amino]methylidene]propanedioate”), focusing on six unique applications:

Pharmaceutical Applications

Anticancer Activity: This compound has shown potential in the development of anticancer agents. Its structure allows it to interact with various biological targets, potentially inhibiting cancer cell proliferation and inducing apoptosis. Research has indicated that derivatives of this compound can be tailored to enhance selectivity and potency against specific cancer cell lines .

Anti-inflammatory Properties: The compound’s pyrazole moiety is known for its anti-inflammatory effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for developing new anti-inflammatory drugs .

Agricultural Applications

Pesticide Development: The compound’s structure is suitable for designing new pesticides. Its ability to interfere with the biological processes of pests can be harnessed to create effective and environmentally friendly pest control agents .

Herbicide Formulation: Similar to its pesticide potential, this compound can be used to develop herbicides. Its selective action against specific plant enzymes makes it a promising candidate for controlling unwanted vegetation without harming crops.

Chemical Synthesis Applications

Intermediate in Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile building block in organic chemistry, facilitating the creation of a wide range of chemical products.

Catalyst Development: Research has explored the use of this compound in developing new catalysts for chemical reactions. Its unique structure can enhance catalytic activity and selectivity, improving the efficiency of various chemical processes.

1 2 3 : 4 : 5 : 6 : 7 : 8 : 9 : 10 : 11 : 12

Mechanism of Action

The mechanism of action of DAMMs is related to their antifungal activity. They were evaluated against Fusarium oxysporum in terms of their abilities to inhibit mycelial growth . The antifungal outcome was promising, involving fungistatic or fungicide effects .

Future Directions

The future directions for research on DAMMs involve expanding the DAMM chemical space and looking for improved antifungal activity . This is based on the promising antifungal outcome observed in the initial studies .

properties

IUPAC Name

diethyl 2-[[[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]amino]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4/c1-4-25-17(23)15(18(24)26-5-2)11-20-16-10-12(3)21-22(16)14-8-6-13(19)7-9-14/h6-11,20H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDNQXWEYQNMAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=NN1C2=CC=C(C=C2)Cl)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl 2-({[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]amino}methylene)malonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.